(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
Description
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Properties
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-9-8-14(6-4-11(9)15)12(16)10-3-5-13-7-10/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBNAROIINMOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone, a compound featuring a piperidine ring, is recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 226.31 g/mol
- CAS Number : 2098011-58-4
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives under specific conditions. Common methods include:
- Reactions with Esters of 3-Oxocarboxylic Acid : These undergo dehydration in acidic environments to yield the desired piperidine derivative.
- Hydrogenation and Cyclization : These techniques are often used in industrial settings to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following pathways have been implicated:
- Antimicrobial Activity : Studies have indicated potential effectiveness against a range of microbial pathogens.
- Anticancer Properties : Preliminary evaluations suggest that the compound may inhibit tumor cell proliferation through apoptosis induction.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Antimicrobial Evaluation :
- Anticancer Activity :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 15 | |
| Anticancer | Renal Cancer Cell Line | 10 | |
| Anticancer | Breast Cancer Cell Line | 25 |
Applications in Medicine
Given its promising biological activities, this compound is being investigated for various therapeutic applications:
- Antimicrobial Drugs : The compound's efficacy against resistant strains of bacteria positions it as a candidate for new antimicrobial therapies.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells suggests potential use in developing targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
